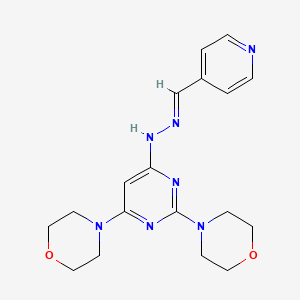
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, disulfiram, and is commonly used as a medication for treating alcohol addiction. However,
作用機序
The mechanism of action of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride involves the inhibition of specific enzymes, including aldehyde dehydrogenase and proteasomes. Aldehyde dehydrogenase is an enzyme that plays a crucial role in the metabolism of alcohol, and its inhibition leads to the accumulation of acetaldehyde, a toxic substance that causes unpleasant symptoms such as nausea and vomiting. Proteasomes are enzymes that are responsible for degrading unwanted or damaged proteins in cells. Inhibition of proteasomes leads to the accumulation of these proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to increase the production of reactive oxygen species (ROS) in cells. ROS are molecules that play a crucial role in various cellular processes, including cell signaling and immune response. However, excessive production of ROS can lead to cellular damage and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride in lab experiments is its ability to inhibit specific enzymes, making it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, this compound has been extensively studied, and its mechanisms of action are well understood. However, one of the limitations of using 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride. One area of interest is the development of novel cancer therapies based on the mechanisms of action of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride, as well as its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Finally, the development of more selective inhibitors of specific enzymes targeted by 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride could lead to the development of more effective therapies with fewer side effects.
合成法
The synthesis of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride involves the reaction of ethylene oxide with sodium hydrogen sulfide to form 2-(ethylsulfonyl)ethanethiol. This compound is then reacted with carbon disulfide and methylamine to form the final product, 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride.
科学的研究の応用
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been extensively studied for its potential applications in cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
特性
IUPAC Name |
2-ethylsulfonylethyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S2.ClH/c1-2-11(8,9)4-3-10-5(6)7;/h2-4H2,1H3,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPCGKPTDJXFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

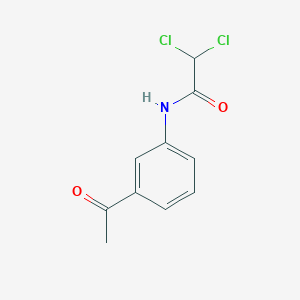
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
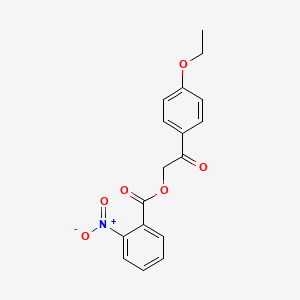
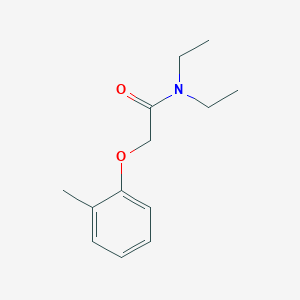
![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)

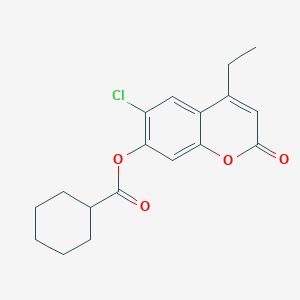
![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)

